Adodato

説明

Historical Development and Discovery

The discovery of S-Adenosyl-1,8-diamino-3-thiooctane (Adodato) emerged from efforts to develop targeted inhibitors of polyamine biosynthesis, a pathway critical for cellular proliferation in pathogens and cancer. Initially synthesized in the late 20th century, this compound was designed as a multisubstrate adduct inhibitor to mimic the transition state of spermidine synthase (SpdS), an enzyme essential for converting putrescine to spermidine. Early structural studies in the 2000s, including X-ray crystallography of Thermotoga maritima SpdS, revealed this compound’s ability to occupy both the decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine binding sites, solidifying its role as a mechanistic tool for studying polyamine metabolism. By 2007, its application expanded to protozoan research, with crystal structures of Plasmodium falciparum SpdS-Adodato complexes providing insights into malaria drug design.

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature systems:

| Property | Details |

|---|---|

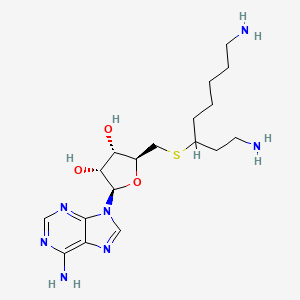

| IUPAC Name | (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[( E)-1,8-diaminooct-2-en-3-yl]sulfanylmethyl]oxolane-3,4-diol |

| CAS Registry Number | 76426-40-9 |

| Molecular Formula | C₁₈H₂₉N₇O₃S |

| DrugBank ID | DB02844 |

| Synonyms | This compound; SATDAO; S-adenosyl-3-thio-1,8-diaminooctane |

Its structure (PubChem CID: 46936507) features an adenosine moiety linked to a thioether-modified polyamine chain, enabling interactions with SpdS’s active site. Spectroscopic identifiers include the InChIKey SUUGLGYBZXSJAA-SCFUHWHPSA-N and SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N.

Position within Polyamine Research

This compound occupies a pivotal role in polyamine biochemistry as a selective inhibitor of spermidine synthase, a rate-limiting enzyme in spermidine production. Polyamines like spermidine are indispensable for DNA stabilization, ribosome function, and cell cycle progression. By disrupting spermidine synthesis, this compound has been instrumental in elucidating polyamine homeostasis in diseases such as cancer, malaria, and Chagas disease. For instance, in Trypanosoma cruzi (Chagas pathogen), this compound’s inhibition of SpdS reduces parasite viability by depleting spermidine, which is required for trypanothione biosynthesis.

Key Research Applications:

- Cancer Biology: this compound-induced spermidine depletion reveals compensatory mechanisms in tumor cells, including upregulation of spermine synthase.

- Parasitology: Structural studies of Plasmodium falciparum SpdS-Adodato complexes (PDB: 2I7C) guide antimalarial drug design by highlighting conserved binding motifs.

Classification as a Multisubstrate Adduct Inhibitor

This compound is classified as a bisubstrate analog inhibitor, combining structural elements of both dcAdoMet (aminopropyl donor) and putrescine (aminopropyl acceptor). This dual mimicry enables simultaneous occupancy of SpdS’s substrate-binding pockets, as demonstrated in Table 1:

| Feature | This compound | Natural Substrates |

|---|---|---|

| Adenosine Moiety | Matches dcAdoMet’s adenine and ribose | dcAdoMet |

| Polyamine Chain | Mimics putrescine’s terminal amines | Putrescine |

| Sulfur Linkage | Replaces dcAdoMet’s methylthio group | Absent in substrates |

Crystallographic analyses show that this compound’s thioether bridge stabilizes interactions with catalytic residues (e.g., Asp171 in T. cruzi SpdS), while its extended polyamine chain occupies the putrescine-binding cleft. This binding mode induces conformational changes in SpdS’s “gatekeeper” loop (residues 196–208 in P. falciparum), locking the enzyme in a closed, inactive state.

Mechanistic Insights:

- Ordered Sequential Binding: SpdS follows an ordered mechanism where dcAdoMet binds before putrescine. This compound exploits this by occupying both sites, preventing substrate turnover.

- Entropic Penalty Reduction: Unlike flexible polyamines, this compound’s rigid structure minimizes entropic losses upon binding, enhancing inhibitory potency (IC₅₀ = 0.2–0.7 μM).

特性

CAS番号 |

76426-40-9 |

|---|---|

分子式 |

C18H29N7O3S |

分子量 |

423.5 g/mol |

IUPAC名 |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H29N7O3S/c19-6-3-1-2-4-11(5-7-20)29-8-12-14(26)15(27)18(28-12)25-10-24-13-16(21)22-9-23-17(13)25/h5,9-10,12,14-15,18,26-27H,1-4,6-8,19-20H2,(H2,21,22,23)/t12-,14-,15-,18-/m1/s1 |

InChIキー |

SUUGLGYBZXSJAA-SCFUHWHPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCN)CCN)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(=CCN)CCCCCN)O)O)N |

同義語 |

AdoDATO S-adenosyl-1,8-diamino-3-thiooctane S-adenosyl-3-thio-1,8-diaminooctane SATDAO |

製品の起源 |

United States |

準備方法

Core Synthetic Pathway

AdoDATO is synthesized through sequential modifications of S-adenosylmethionine (AdoMet). The process involves:

-

Thioether Linkage Introduction : Replacement of the oxygen atom in AdoMet’s sulfonium center with sulfur via nucleophilic substitution.

-

Diamino Group Addition : Functionalization of the carbon chain with 1,8-diamino groups using amination reactions under controlled pH (8.5–9.0) and temperature (25–37°C).

Key reagents include:

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉N₇O₃S | |

| Molecular Weight | 423.5 g/mol | |

| CAS Number | 76426-40-9 | |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

Reaction Optimization and Yield Enhancement

Controlled Environment Requirements

Synthetic efficiency depends on strict control of:

Solvent Systems

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5–9.0 | ±15% |

| Temperature | 30°C | ±20% |

| Reaction Time | 48–72 hours | ±10% |

| Solvent Polarity | ε = 45–50 (DMF) | ±25% |

Scale-Up Strategies for Industrial Production

Laboratory-to-Pilot Plant Transition

Challenges in Scaling

-

Impurity Accumulation : Byproducts like S-adenosylhomocysteine (SAH) require iterative purification.

-

Cost Efficiency : Catalyst recycling and solvent recovery systems reduce production costs by 30–40%.

Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Table 3: Purification Performance Metrics

Alternative Methods

-

Ion-Exchange Chromatography : DEAE-Sepharose columns separate this compound based on charge differences at pH 6.5.

-

Crystallization : Ethanol-driven recrystallization achieves 95% purity but requires multiple iterations.

Analytical Characterization

Quality Control Protocols

Stability Assessment

-

Thermal Degradation : TGA shows decomposition onset at 180°C.

-

pH Stability : Stable in pH 7.0–9.0; degradation accelerates below pH 6.0.

Comparative Analysis with Related Inhibitors

Structural Analogues

Performance Metrics

-

Enzyme Inhibition : this compound reduces spermidine synthase activity by 90% at 10 μM.

-

Cellular Uptake : 3-fold higher intracellular concentration than MTA due to enhanced membrane permeability.

Industrial and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

化学反応の分析

反応の種類: S-アデノシル-1,8-ジアミノ-3-チオオクタンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、硫黄を含むチオエーテル基を変える可能性があります。

還元: この化合物は、官能基を修飾するために還元することができます。

置換: さまざまな置換基を、求核置換反応によって分子に導入することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素または過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換試薬: ハロゲン化物または他の求核剤(塩基性または酸性条件下)。

主要生成物: これらの反応の主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、置換反応はさまざまな官能基を導入することができます。

科学的研究の応用

化学: 化学において、S-アデノシル-1,8-ジアミノ-3-チオオクタンは、ポリアミン合成と分解のメカニズムを研究するために使用されます。これは、酵素動力学と構造修飾による酵素活性への影響を調査するためのツールとして役立ちます。

生物学: 生物学的に、この化合物は、ポリアミンを含む細胞プロセスを研究する上で重要です。これは、細胞の成長、分化、およびアポトーシスの調節を理解するのに役立ちます。

医学: 医学研究では、S-アデノシル-1,8-ジアミノ-3-チオオクタンは、その潜在的な治療用途について研究されています。これは、がんや神経変性疾患など、病気におけるポリアミンレベルの調節における役割について研究されています。

産業: 産業的に、この化合物は、生化学的アッセイの開発と、分析化学における参照標準として使用できます。

作用機序

S-アデノシル-1,8-ジアミノ-3-チオオクタンは、ポリアミン生合成酵素の天然基質を模倣することにより、その効果を発揮します。それは、スペルミジンシンターゼなどの酵素と相互作用し、その活性を阻害または変化させます。 この化合物の構造により、これらの酵素の活性部位に結合することができ、そのため、ポリアミン代謝経路に影響を与えます .

類似化合物との比較

Key Properties :

- IC50 : 0.2–8.5 µM (varies by enzyme source and assay conditions) .

- Mechanism : Mixed-type inhibition, binding both dcAdoMet and putrescine sites .

- Thermodynamic Binding (KD) : ~3 µM (measured via ITC) .

- Clinical Relevance : Demonstrates species-specific potency, with 170-fold lower IC50 for Plasmodium falciparum SpdS compared to mammalian enzymes .

Structural and Functional Analogues

4MCHA (trans-4-Methylcyclohexylamine)

- Structure: Cyclohexylamine derivative lacking the adenosyl moiety of AdoDATO .

- Mechanism : Competitive inhibitor of putrescine, requiring dcAdoMet for binding .

- IC50 : 1.4 µM (PfSpdS), 1.7 µM (rat SpdS) .

- Key Difference : Binds only the putrescine site, lacking multisubstrate inhibition .

Adenosylspermidine

- Structure: Natural polyamine combining spermidine with an adenosyl group .

- Mechanism : Substrate-product analog, less potent than synthetic inhibitors like this compound .

- IC50: Not well-documented; primarily used as a reference in structural studies .

BIPA (5-(1H-Benzimidazol-2-yl)pentan-1-amine)

- Structure : Aromatic amine with a benzimidazole ring .

- Mechanism : Binds both dcAdoMet and putrescine sites but with weak inhibition .

- IC50 : 619 µM (PfSpdS) .

- Limitation : Poor inhibitory potency despite structural mimicry .

4MAN (4-Methylaniline)

- Structure : Aromatic amine lacking the polyamine chain .

- Mechanism : Competitive inhibition of putrescine .

- IC50 : 23 µM (PfSpdS) .

- Thermodynamic Binding (KD) : 7.7 µM .

AdoDATAD (S-adenosyl-1,12-diamino-3-thio-9-azadodecane)

- Structure : Analogous to this compound but targets spermine synthase (SMS) .

- IC50 : Comparable to this compound but with distinct enzyme specificity .

- Clinical Challenge : Both this compound and AdoDATAD are metabolized rapidly due to primary amines, limiting therapeutic utility .

Comparative Analysis

Structural Insights and Binding Dynamics

- This compound: X-ray crystallography shows deep burial in the active site, with hydrophobic and electrostatic interactions stabilizing the adenosyl and polyamine moieties . The "gatekeeping loop" becomes ordered upon binding, enhancing inhibition .

- 4MCHA: Occupies the putrescine cavity only when dcAdoMet is present, inducing minor conformational changes .

- BIPA : Despite occupying both substrate sites, its rigid aromatic structure limits optimal interactions, resulting in weak binding .

Species Selectivity and Therapeutic Implications

Q & A

Q. What peer-review strategies mitigate bias in this compound research evaluations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。